Sulfate vs. Bromide Counterion: Impact on Polymer Degree of Conversion in BisGMA/TEGDMA Resin Systems
The bromide analog IDMA-1, when incorporated at 10% (w/w) into a 1:1 BisGMA:TEGDMA resin, yielded a degree of conversion (DC) that was slightly elevated relative to the unfilled control resin, demonstrating that the monocationic bromide salt is compatible with the photopolymerization chemistry without quenching radical propagation [1]. The sulfate salt, bearing a divalent counterion and two quaternary ammonium centers per molecule, is expected to produce a distinct DC profile due to the higher ionic content per monomer unit, which may increase resin viscosity and reduce molecular mobility during polymerization. The sulfate counterion, unlike bromide, does not participate in chain-transfer reactions, potentially preserving network crosslink density [2]. Direct quantitative comparison remains absent from the peer-reviewed literature; the following values represent the IDMA-1 bromide benchmark against which the sulfate analog should be evaluated in procurement decisions.
| Evidence Dimension | Degree of conversion (DC) of dimethacrylate resin containing 10% (w/w) ionic monomer |
|---|---|
| Target Compound Data | Not directly reported in identified literature; structural inference predicts comparable or slightly elevated DC relative to bromide analog based on absence of chain-transfer activity |
| Comparator Or Baseline | IDMA-1 (bis(2-methacryloyloxyethyl)dimethylammonium bromide) at 10% loading in 1:1 BisGMA:TEGDMA: DC slightly increased vs. 0% control |
| Quantified Difference | Not quantified head-to-head; class-level inference only |
| Conditions | Photopolymerization (visible light), BisGMA:TEGDMA 1:1 resin matrix, 10% monomer loading |
Why This Matters
Purchasers requiring a non-halide dimethacrylate monomer must verify that DC targets are met, as the sulfate analog cannot be assumed identical to the bromide benchmark IDMA-1 without experimental confirmation.
- [1] Antonucci JM, Zeiger DN, Tang K, Lin-Gibson S, Fowler BO, Lin NJ. Synthesis and characterization of dimethacrylates containing quaternary ammonium functionalities for dental applications. Dent Mater. 2012;28(2):219-228. View Source
- [2] Lin NJ, Antonucci JM, Zeiger DN, Lin-Gibson S, Tang K. Positively-charged Dimethacrylates to Reduce Bacterial Attachment. Biomaterials Forum. 2012. NIST. View Source
